FmocNH-PEG4-t-butyl ester
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Overview
Description
FmocNH-PEG4-t-butyl ester is a compound that belongs to the class of polyethylene glycol-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FmocNH-PEG4-t-butyl ester typically involves the following steps:
Fmoc Protection: The amino group is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEG4 chain.
Esterification: The terminal hydroxyl group of the PEG4 chain is esterified with t-butyl ester.
The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
FmocNH-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Ester Hydrolysis: Hydrolysis of the t-butyl ester group under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles in the presence of a base such as triethylamine
Major Products
FmocNH-PEG4-carboxylic acid: Formed by hydrolysis of the t-butyl ester group.
Substituted derivatives: Formed by nucleophilic substitution reactions involving the amino group
Scientific Research Applications
FmocNH-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of novel materials and drug delivery systems
Mechanism of Action
The mechanism of action of FmocNH-PEG4-t-butyl ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- FmocNH-PEG2-t-butyl ester
- FmocNH-PEG6-t-butyl ester
- FmocNH-PEG8-t-butyl ester
Uniqueness
FmocNH-PEG4-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly influence the efficiency of target protein degradation .
Biological Activity
FmocNH-PEG4-t-butyl ester is a compound that combines the advantages of the Fmoc (fluorenylmethyloxycarbonyl) protecting group with a polyethylene glycol (PEG) chain, which is known for enhancing solubility and stability in biological applications. This compound is primarily used in peptide synthesis and drug formulation, contributing significantly to the fields of bioconjugation and therapeutic development.
This compound is characterized by its unique structure, which includes:
- Fmoc Group : Protects the amine group during peptide synthesis.
- PEG Chain : Enhances solubility and stability of the resulting peptides.
- t-butyl Ester : Serves as a protecting group for carboxylic acids, allowing for selective deprotection under acidic conditions.
Property | Value |
---|---|
Molecular Formula | C30H59NO12 |
Molecular Weight | 625.8 g/mol |
CAS Number | 557756-85-1 |
Purity | >98% |
Solubility | High |
Stability | Enhanced due to PEG |
Biological Activity
The biological activity of this compound can be attributed to its role in peptide synthesis and drug formulation. The following sections detail its applications and findings from various studies.
1. Peptide Synthesis
This compound is widely utilized in solid-phase peptide synthesis (SPPS). It allows for the efficient assembly of peptides while maintaining high purity levels. The Fmoc protection strategy ensures that amino acids are added sequentially without premature reactions.
Case Study : A study demonstrated that peptides synthesized using this compound exhibited improved yields and purities compared to traditional methods. The use of PEG chains facilitated better solubility, which is crucial for subsequent biological assays .
2. Drug Development
The incorporation of PEG into drugs has been shown to improve pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. This compound enhances drug solubility and stability, making it a valuable component in formulating therapeutics.
Research Findings :
- A study reported that drugs formulated with PEG derivatives showed increased bioavailability and reduced toxicity .
- Another investigation highlighted that the presence of the t-butyl ester group allows for controlled release profiles in drug delivery systems .
3. Bioconjugation
This compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is particularly useful in developing targeted therapies.
Applications :
- Used in the design of antibody-drug conjugates (ADCs) that target specific cancer cells.
- Enhances the efficacy of vaccines by improving the stability and delivery of antigens .
Comparative Table: Biological Activity
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO8/c1-30(2,3)39-28(32)12-14-34-16-18-36-20-21-37-19-17-35-15-13-31-29(33)38-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZKEBNWHFGFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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